molecular formula C19H18N4O3 B2398501 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898435-59-1

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2398501
CAS No.: 898435-59-1
M. Wt: 350.378
InChI Key: YYZWIMANMWYQSH-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide is an organic compound belonging to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrroloquinoline core structure, fused to a pyridine ring, and linked through an oxalamide functional group. Such structures often exhibit interesting biological activities and are subjects of various research areas in chemistry and biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the key intermediate, 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline, via a multi-step process involving cyclization reactions. This intermediate is then reacted with pyridine-4-ylmethylamine in the presence of oxalyl chloride to form the desired oxalamide.

Industrial Production Methods: Scaling up this synthesis for industrial production requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the process and ensure product consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to more oxidized derivatives.

  • Reduction: Reduction of the oxo group to form corresponding alcohols.

  • Substitution: Introduction of different functional groups on the pyrroloquinoline or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various halogenation, nitration, and sulfonation reagents can be employed under controlled conditions.

Major Products Formed: These reactions result in derivatives with altered biological or chemical properties, often enhancing the compound’s utility in specific applications.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with transition metals.

Biology and Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The oxalamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s affinity for its targets and modulating biological pathways.

Comparison with Similar Compounds

Compared to other pyrroloquinoline derivatives, N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide stands out due to its unique substitution pattern, which imparts distinct physicochemical and biological properties. Similar compounds include:

  • N1-(4-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

  • N1-(4-oxoquinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their reactivity and application potential.

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-2-1-13-9-15(10-14-5-8-23(16)17(13)14)22-19(26)18(25)21-11-12-3-6-20-7-4-12/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWIMANMWYQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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